Fispemifene

Vue d'ensemble

Description

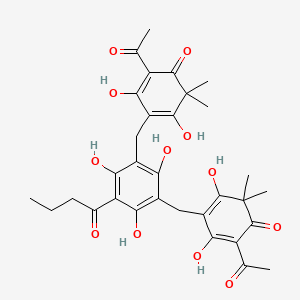

Fispemifene (INN, USAN) (developmental code name HM-101) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It was developed for the treatment of male hypogonadism but was abandoned and never marketed . It reached phase II clinical trials for this indication before development was terminated in March 2016 . The drug failed to achieve statistical significance on key effectiveness endpoints in clinical trials and was discontinued by its developer for strategic reasons .

Molecular Structure Analysis

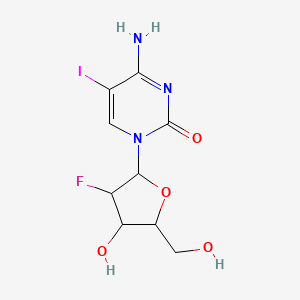

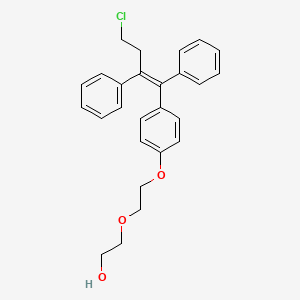

Fispemifene has a molecular formula of C26H27ClO3 . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .Physical And Chemical Properties Analysis

Fispemifene has a molecular weight of 422.9 g/mol . It is a stilbenoid .Applications De Recherche Scientifique

Anti-inflammatory and Antiestrogenic Actions in Prostatitis

Fispemifene, a selective estrogen receptor modulator (SERM), has been studied for its anti-inflammatory and antiestrogenic effects in the context of chronic nonbacterial prostatitis. In an experimental study using the Noble rat model, fispemifene demonstrated significant attenuation of glandular inflammation. This was evidenced by reduced numbers of intraluminal neutrophils and decreased expression of progesterone receptor and Fos-related antigen 2 in the prostatic tissue. These findings suggest the potential of SERMs like fispemifene in treating and preventing prostatic inflammation (Yatkin et al., 2008).

Efficacy in Treating Vulvovaginal Atrophy in Postmenopausal Women

Ospemifene, a related SERM, has been evaluated for its effectiveness in treating vulvovaginal atrophy in postmenopausal women. In a pivotal phase 3 study, ospemifene demonstrated a significant improvement in symptoms such as vaginal dryness and dyspareunia compared to placebo. The study concluded that ospemifene is an effective and well-tolerated option for treating vulvovaginal atrophy symptoms, potentially improving postmenopausal women's quality of life (Bachmann & Komi, 2009).

Prevention of Neointima Formation after Vascular Injury

Fispemifene has been studied for its potential to preserve estrogen's beneficial effects on the vascular wall in postmenopausal conditions. In a study involving ovariectomized rats, it was found that fispemifene, along with other SERMs, inhibited neointimal thickening post-aorta denudation injury. These results indicate that SERMs like fispemifene may have beneficial estrogen agonist effects in the injured vascular wall, potentially impacting vascular smooth muscle cell function and reendothelialization (Savolainen-Peltonen et al., 2004).

Long-term Safety in Treating Vulvar and Vaginal Atrophy

The long-term safety and effectiveness of ospemifene for treating vulvar and vaginal atrophy were confirmed in a safety extension study involving postmenopausal women. The study reported few treatment-emergent adverse events and demonstrated no significant endometrial changes during the treatment period, affirming thepotential of ospemifene as a safe treatment option for vulvar and vaginal atrophy in this demographic (Simon et al., 2012).

Effectiveness in Treating Vaginal Dryness Associated with Postmenopausal Vulvar and Vaginal Atrophy

A phase III trial demonstrated the efficacy and safety of ospemifene in treating vaginal dryness in postmenopausal women with vulvovaginal atrophy. The study showed significant improvements in symptoms, supporting ospemifene's role as an effective treatment option for this condition (Portman et al., 2014).

Impact on Hormones, Genital Tract, and Quality of Life in Postmenopausal Women

Ospemifene's effects on hormone levels, genital tract organs, climacteric symptoms, and quality of life in postmenopausal women were studied, demonstrating its potential in preventing and treating osteoporosis. The study highlighted ospemifene's effect on vaginal epithelium, with minimal influence on other physiological aspects (Rutanen et al., 2003).

Pharmacodynamics and Clinical Efficacy in Genitourinary Syndrome of Menopause

A comprehensive review of ospemifene's pharmacodynamics and clinical efficacy in treating genitourinary syndrome of menopause (GSM) highlighted its role as an effective treatment option for postmenopausal women experiencing moderate-to-severe dyspareunia or GSM symptoms (Bondi et al., 2016).

Effects on Bone Parameters in Postmenopausal Women

Ospemifene's influence on bone health in postmenopausal women was assessed, suggesting a potential protective effect on bone health for those being treated for dyspareunia. This finding opens avenues for exploring ospemifene in bone preservation and osteoporosis prevention (Constantine et al., 2016).

Orientations Futures

Apricus Biosciences has secured US development and commercialisation rights for Fispemifene from Finland-based Forendo Pharma . Fispemifene is an oral once-daily chemical entity SERM, which was developed to treat urological conditions in men . During the first half of 2015, the company intended to start a Phase IIb trial to confirm the optimal Fispemifene doses to treat men with secondary hypogonadism .

Propriétés

IUPAC Name |

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZTZAQIKKGTDB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870330 | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fispemifene | |

CAS RN |

341524-89-8 | |

| Record name | Fispemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fispemifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fispemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fispemifene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)